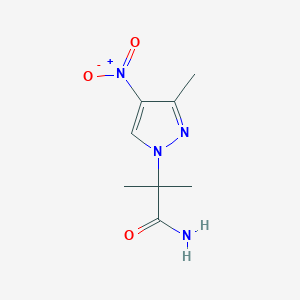

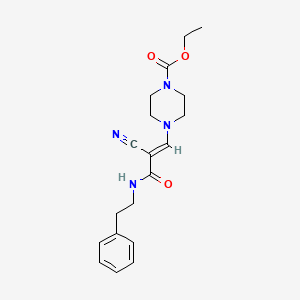

![molecular formula C18H24N2O4 B2487739 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 899734-24-8](/img/structure/B2487739.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide involves novel synthetic approaches that enable the construction of complex oxalamide frameworks. A notable method involves acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to high-yielding synthesis of di- and mono-oxalamides (Mamedov et al., 2016). Additionally, three-component reactions have been utilized for the synthesis of compounds with the dioxaspiro[4.4]nonan moiety, demonstrating the versatility of these methods in constructing complex molecular architectures (Lisovenko et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a spirocyclic framework, characterized by the presence of dioxaspiro moieties. For instance, the crystal structure and thermodynamic properties of a related 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety have been studied, confirming its unique structural attributes (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical behavior of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide and related compounds involves reactions that highlight the reactivity of the spirocyclic and oxalamide functional groups. One study describes the synthesis and characterization of N-{2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide, showcasing the diverse reactivity of such compounds (Canpolat & Kaya, 2004).

Physical Properties Analysis

The physical properties of compounds with dioxaspiro[4.4]nonan moieties are influenced by their molecular structure. Research on related compounds indicates that their crystalline structure, thermal stability, and solubility are crucial for understanding their behavior in different environments and potential applications (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for the application and further functionalization of compounds like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide. The efficient synthesis routes and the ability to form stable complexes with metals demonstrate the rich chemistry of these compounds (Canpolat & Kaya, 2004).

Aplicaciones Científicas De Investigación

Copper-Catalyzed Coupling Reactions

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, has shown effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process is significant for creating internal alkynes with diverse structures (Chen et al., 2023).

Novel Synthetic Approaches

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement has been developed, contributing to the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Synthesis of Vic-Dioximes

The synthesis of vic-dioxime ligands, which contain elements like N and O, has been achieved using N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine. These ligands have been used to create various metal complexes, indicating potential applications in coordination chemistry (Canpolat & Kaya, 2004).

Synthesis of 1,7-Dioxaspiro[4.4]Nonanes

The compound has been used as a precursor in the synthesis of 1,7-dioxaspiro[4.4]nonanes, important skeletons in a wide range of natural products (Alonso et al., 2005).

Potential in Drug Development

While avoiding details on drug use and side effects, research has been conducted on derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine for their binding affinity and activity, indicating potential applications in drug development (Franchini et al., 2017).

Corrosion Inhibition

Compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide have been studied for their inhibition properties for mild steel corrosion, suggesting applications in materials chemistry (Chafiq et al., 2020).

Safety And Hazards

The safety and hazards of this compound are not directly available in the search results. However, the Material Safety Data Sheet (MSDS) of a related compound, “N1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1,2-ethanediamine”, is available7. This could provide some insights into the safety and hazards of the target compound.

Direcciones Futuras

The future directions for this compound are not directly available in the search results. However, the compound’s unique structure suggests that it could have various applications in scientific research, such as drug discovery, catalysis, and material synthesis5.

Propiedades

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-7-13(2)9-14(8-12)20-17(22)16(21)19-10-15-11-23-18(24-15)5-3-4-6-18/h7-9,15H,3-6,10-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOBNFVJSONPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)